Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH
Description
Synthesis of the [PSI(Me,Me)Pro] Unit: Oxazolidine (B1195125) Ring Formation from Threonine Precursors
Pseudoprolines derived from serine, threonine, and cysteine have become standard building blocks for tackling aggregation during Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.de The core of the pseudoproline in Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a 2,2,5-trimethyloxazolidine-4-carboxylic acid, formed from an L-threonine precursor.
The formation of the oxazolidine ring from threonine is a key transformation. This is typically achieved by reacting the amino acid with a ketone or an aldehyde. chempep.comwikipedia.org In the case of the dimethylated pseudoproline, acetone (B3395972) is commonly used. This reaction converts the serine or threonine residue into a proline-like oxazolidine structure. iris-biotech.de The resulting oxazolidine ring is stable under the conditions of peptide synthesis but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native threonine residue. peptide.combachem.com
The synthesis of the pseudoproline unit must be carefully controlled to ensure the correct stereochemistry, which is crucial for its function. The reaction to form the oxazolidine ring from L-threonine is generally stereoselective, preserving the original chirality of the amino acid. The resulting (4S,5R) configuration is essential for the pseudoproline to effectively disrupt secondary structure formation in the growing peptide chain. chemimpex.com The regioselectivity of the reaction ensures that the oxazolidine ring forms between the side-chain hydroxyl group and the alpha-amino group of the threonine. chempep.com
Coupling Strategies for Incorporating this compound into Peptide Chains
Once the pseudoproline-containing dipeptide is synthesized, it must be efficiently incorporated into the growing peptide chain during SPPS.
The effectiveness of pseudoproline dipeptides has been demonstrated in the synthesis of challenging peptides, such as human Amylin, where standard methods failed to produce the desired product in significant quantities. chempep.com The incorporation of these dipeptides is compatible with standard automated peptide synthesizers. chempep.com
The incorporation of pseudoproline dipeptides is generally achieved using standard coupling reagents common in Fmoc-SPPS, such as HBTU or DIC/HOBt. chempep.com The choice of coupling reagent and solvent system can be critical, especially for difficult sequences. While standard protocols are often sufficient, difficult couplings may necessitate the use of more potent activating agents. researchgate.netiris-biotech.de The use of microwave-assisted coupling can also be beneficial in accelerating reaction times, particularly for longer peptides. chempep.com The choice of resin can also play a role, with low-aggregation resins like 2-chlorotrityl or ChemMatrix being recommended for use with pseudoproline dipeptides. chempep.com
Comparative Analysis of Monomeric vs. Dipeptide Pseudoproline Building Blocks in Peptide Elongation
While pseudoproline dipeptides are the most common approach, the use of pseudoproline monomers has also been explored.
Historically, the direct coupling of an amino acid onto a pseudoproline monomer was considered inefficient due to the steric hindrance of the oxazolidine ring and the reduced nucleophilicity of the nitrogen atom. iris-biotech.dechempep.comwikipedia.orgsigmaaldrich.com This led to the development and widespread use of pre-formed dipeptide building blocks. chempep.combachem.com
However, recent advancements in coupling methodologies have revisited the use of monomeric pseudoprolines. Studies have shown that with modern, highly efficient coupling reagents, the incorporation of Fmoc-protected pseudoproline monomers can be successful. iris-biotech.denih.gov This approach offers greater flexibility in peptide design, as it is not limited to commercially available dipeptide combinations. iris-biotech.de For instance, Senko et al. demonstrated that several activation methods, including DIC/HOAt, HATU/DIPEA, and TFFH/DIPEA, could effectively facilitate the acylation of pseudoproline monomers. iris-biotech.de
Despite these advances, dipeptide building blocks remain a reliable and straightforward method for incorporating pseudoprolines, especially in routine peptide synthesis, as they bypass the challenging coupling step to the hindered nitrogen of the pseudoproline. bachem.comsigmaaldrich.com
| Feature | Monomeric Pseudoproline Building Blocks | Dipeptide Pseudoproline Building Blocks |
| Flexibility | High: Allows for any amino acid to be coupled to the pseudoproline. iris-biotech.de | Limited: Dependent on commercially available dipeptide combinations. iris-biotech.de |
| Coupling Efficiency | Can be challenging due to steric hindrance; requires optimized coupling reagents. iris-biotech.denih.gov | Generally high and reliable with standard coupling methods. chempep.commerckmillipore.comsigmaaldrich.com |
| Ease of Use | Requires careful optimization of coupling conditions. iris-biotech.de | Straightforward to use with standard SPPS protocols. chempep.commerckmillipore.comsigmaaldrich.com |
| Historical Preference | Historically avoided due to low coupling yields. iris-biotech.dechempep.comsigmaaldrich.com | The standard and preferred method for many years. chempep.combachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVLCGBCANQGFL-XARZLDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc L Met L Thr Psi Me,me Pro Oh
Expediting Solid-Phase Synthesis of Long Peptides via Pseudoproline Application
The synthesis of long peptides, especially those prone to aggregation, presents a significant challenge in solid-phase peptide synthesis (SPPS). bachem.comluxembourg-bio.com The growing peptide chain, bound to a solid support, can fold into stable secondary structures like β-sheets, which hinders the accessibility of reagents and leads to incomplete reactions and failed syntheses. luxembourg-bio.com The incorporation of pseudoproline dipeptides, such as Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH, is a highly effective strategy to overcome these issues. bachem.comresearchgate.net
Pseudoprolines are formed by reacting the side-chain hydroxyl group of serine or threonine with an aldehyde or ketone, creating a temporary oxazolidine (B1195125) ring structure. bachem.com This modification introduces a "kink" into the peptide backbone, similar to a natural proline residue, which effectively disrupts the formation of inter- and intra-chain hydrogen bonds that lead to aggregation. bachem.comresearchgate.net By temporarily masking the amide bond's hydrogen-bonding potential, these dipeptides enhance the solubility of the growing peptide chain. researchgate.netiris-biotech.de
The use of pre-formed Fmoc-pseudoproline dipeptides is particularly advantageous. It circumvents the difficult step of acylating the sterically hindered nitrogen of the oxazolidine ring and extends the peptide chain by two residues in a single coupling step. bachem.comsigmaaldrich.com This "preventive" insertion is highly recommended when synthesizing long peptides that lack proline. bachem.com The native threonine residue is readily restored during the final cleavage from the resin with trifluoroacetic acid (TFA), which smoothly cleaves the oxazolidine ring. bachem.comsigmaaldrich.com This approach has enabled the successful synthesis of previously inaccessible long and difficult peptide sequences, such as a 95-residue peptide related to the FAS death domain and a 54-amino-acid fragment of caveolin-1. researchgate.netnih.gov
Table 1: Advantages of Pseudoproline Application in SPPS
| Feature | Description | Research Finding |
| Aggregation Disruption | The pseudoproline's ring structure introduces a cis-amide bond conformation, disrupting secondary structures like β-sheets and α-helices. bachem.comresearchgate.net | Successfully used to synthesize an extremely difficult Asn(15) analog of the WW domain FBP28, which was impossible with standard methods. luxembourg-bio.com |
| Enhanced Solubility | By breaking up ordered structures, pseudoprolines increase the solvation and solubility of the resin-bound peptide. chemimpex.comresearchgate.net | The use of dimethoxybenzyl (Dmb) groups, another backbone protection strategy, has been shown to dramatically increase peptide solubility. researchgate.net |
| Improved Synthesis Efficiency | Prevents incomplete coupling reactions and deletions, leading to higher purity of the crude peptide product. researchgate.net | The synthesis of a 95-residue peptide was readily prepared in remarkable purity using dimethyloxazolidine dipeptides. researchgate.net |
| Traceless Application | The pseudoproline is temporary and is completely removed under standard TFA cleavage conditions to yield the native peptide sequence. bachem.comluxembourg-bio.com | Oxazolidines derived from serine and threonine are smoothly cleaved by trifluoroacetic acid, making them suitable for Fmoc-SPPS. bachem.com |
Considerations for Protecting Group Orthogonality in this compound Synthesis and Deprotection
The success of complex chemical syntheses, including SPPS, relies heavily on the concept of protecting group orthogonality. nih.govacs.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering chemical conditions. total-synthesis.comacs.org This allows for the selective deprotection of one functional group while others remain protected. acs.org
In the context of this compound, the standard Fmoc/tBu strategy is employed. nih.govacs.org
Nα-Fmoc group: This is the temporary protecting group for the α-amine of the dipeptide. It is base-labile and is selectively removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. nih.govtotal-synthesis.com
Pseudoproline moiety: The dimethyloxazolidine ring of the Thr[PSI(Me,Me)Pro] residue acts as a temporary protecting group for both the threonine side-chain hydroxyl and the backbone amide nitrogen. This group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is cleaved during the final step of the synthesis when the peptide is released from the solid support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). bachem.comluxembourg-bio.com
Side-chain protecting groups: Other amino acids in the peptide sequence will have their own side-chain protecting groups (e.g., t-Butyl for Asp, Glu, Tyr; Boc for Lys, Trp). These are also typically acid-labile and are removed concomitantly with the pseudoproline and the cleavage from the resin by TFA. nih.gov
This orthogonality ensures that the integrity of the pseudoproline ring and other acid-sensitive side-chain protecting groups is maintained throughout the iterative cycles of Fmoc deprotection and coupling. nih.gov Conversely, the Fmoc group is stable to the acidic conditions used for final cleavage. acs.orgtotal-synthesis.com This orthogonal scheme is fundamental to the successful application of this compound in synthesizing long and complex peptides, preventing unwanted side reactions and ensuring the formation of the desired final product. nih.govacs.org
Table 2: Protecting Group Orthogonality in SPPS with this compound
| Protecting Group | Type | Cleavage Condition | Stability | Role in Synthesis |
| Fmoc | Temporary Nα-protection | Mild Base (e.g., Piperidine) total-synthesis.com | Stable to acid total-synthesis.com | Removed at each synthesis cycle to allow for chain elongation. nih.gov |
| Pseudoproline (Oxazolidine) | Temporary Backbone & Side-Chain Protection | Strong Acid (e.g., TFA) bachem.comluxembourg-bio.com | Stable to base bachem.com | Disrupts aggregation during synthesis; removed during final cleavage. luxembourg-bio.com |
| t-Butyl (tBu) based groups | Permanent Side-Chain Protection | Strong Acid (e.g., TFA) nih.gov | Stable to base nih.gov | Protects reactive side-chains during synthesis; removed during final cleavage. nih.gov |
Conformational Engineering and Structural Studies of Peptides Incorporating Fmoc L Met L Thr Psi Me,me Pro Oh
Mechanism of Conformational Control Exerted by the [PSI(Me,Me)Pro] Pseudoproline
The conformational control exerted by the Thr[PSI(Me,Me)Pro] unit is a direct consequence of its unique chemical structure. This pseudoproline is formed by the cyclization of the threonine side-chain hydroxyl group with a ketone (in this case, derived from acetone) to form a 2,2,5-trimethyloxazolidine (B8799568) ring. wikipedia.orgacs.org This rigid five-membered ring system dramatically alters the local peptide backbone, influencing secondary structure and amide bond geometry.
The primary structural consequence of incorporating a [PSI(Me,Me)Pro] moiety is the induction of a "kink" or turn in the peptide backbone. wikipedia.orgchempep.com This is analogous to the effect of a natural proline residue but is often more pronounced. The rigid oxazolidine (B1195125) ring restricts the available conformational space of the peptide chain, effectively forcing it to adopt a non-linear arrangement. This disruption of linear structure is critical for breaking undesirable secondary structures, such as β-sheets, that can lead to aggregation. acs.orgchempep.com
The induced kink pre-organizes the peptide into a conformation that is conducive to the formation of defined secondary structural elements, particularly β-turns. This turn-inducing capability is so potent that pseudoprolines are often used to facilitate the cyclization of peptides, a process that requires the peptide ends to be in close proximity. iris-biotech.de
One of the most significant and well-documented effects of 2,2-disubstituted pseudoprolines, such as Thr[PSI(Me,Me)Pro], is their ability to strongly favor a cis conformation for the preceding amide bond (the Met-Thr bond in this case). wikipedia.orgbachem.com In a typical peptide chain, the trans amide bond conformation is energetically favored by a significant margin. However, the steric interactions imposed by the dimethylated oxazolidine ring of the pseudoproline dramatically shift this equilibrium.
NMR studies on a variety of pseudoproline-containing peptides have consistently shown a high population of the cis amide isomer. wikipedia.org This effect is reversible; upon cleavage of the oxazolidine ring with acid (typically trifluoroacetic acid during peptide deprotection), the native threonine residue is restored, and the amide bond reverts to its natural preference for the trans conformation. wikipedia.orgiris-biotech.de This reversible control makes pseudoprolines a powerful tool for temporarily installing a specific structural motif during synthesis.
Table 1: Influence of Pseudoproline on Amide Bond Conformation
| Peptide Fragment | Conformation Favored | Typical cis:trans Ratio | Reference(s) |
| Xaa-Pro | trans | ~1:4 | nih.gov |
| Xaa-Thr[PSI(Me,Me)Pro] | cis | >9:1 | wikipedia.org |
This table presents generalized data for illustrative purposes based on published findings for proline and pseudoproline peptides.
Impact on Peptide Folding Pathways and Overall Conformational Stability
The localized conformational kink and cis-amide bond induced by Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH have profound effects on the global folding of a peptide chain. The cis/trans isomerization of proline-containing peptide bonds is often a rate-limiting step in protein folding. researchgate.net By pre-setting a cis conformation, the pseudoproline can guide the peptide down a specific folding pathway, potentially accelerating the formation of the desired final structure and reducing the population of misfolded intermediates. nih.gov
Mitigation of Undesired Peptide Aggregation and Beta-Sheet Formation
A primary application of this compound in solid-phase peptide synthesis (SPPS) is the prevention of peptide aggregation. wikipedia.orgchempep.combachem.com During the synthesis of long or hydrophobic peptides, chains can aggregate on the solid support via intermolecular hydrogen bonding, forming insoluble β-sheet structures. acs.org This aggregation hinders subsequent coupling and deprotection steps, leading to low yields and truncated sequences. chempep.com
The introduction of a pseudoproline dipeptide effectively disrupts these aggregation-prone secondary structures. chempep.comiris-biotech.de The induced cis-amide bond and the resulting kink in the peptide backbone break the regular, extended conformation required for β-sheet formation. chempep.combachem.com This disruption improves the solvation of the growing peptide chain in the synthesis solvent, keeping it accessible for chemical reactions and significantly improving the efficiency and yield of the synthesis. acs.orgchempep.com The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult sequences," including long peptides and those with a high propensity for aggregation. chempep.comiris-biotech.de
Spectroscopic and Computational Approaches for Conformational Elucidation
Determining the precise three-dimensional structure of peptides incorporating this compound relies on a combination of advanced analytical techniques.
NMR spectroscopy is the most powerful technique for studying the conformation of pseudoproline-containing peptides in solution. nih.gov Various NMR experiments can provide detailed information about the peptide's structure and dynamics.
¹H and ¹³C Chemical Shifts: The chemical shifts of specific atoms are highly sensitive to their local electronic environment and thus to the peptide's conformation. For instance, the chemical shifts of the α-carbons (Cα) and β-carbons (Cβ) of the amino acids adjacent to the pseudoproline can indicate the presence of specific secondary structures. springernature.com
Nuclear Overhauser Effect (NOE): NOE experiments (like ROESY or NOESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of specific NOEs, such as a strong signal between the α-proton of Methionine and the α-proton of the Threonine-pseudoproline, would be definitive proof of a cis Met-Thr amide bond. nih.gov
Coupling Constants (J-coupling): Three-bond coupling constants, such as ³J(HNHα), can be related to the dihedral angle φ of the peptide backbone via the Karplus equation, providing valuable angular restraints for structure calculation. nih.gov
Table 2: Key NMR Parameters for Pseudoproline Conformational Analysis
| NMR Parameter | Information Gained | Relevance to this compound |
| ¹³Cβ (Thr) and ¹³Cγ (Proline) Chemical Shifts | Differentiates between cis and trans Xaa-Pro isomers. | Can confirm the high population of the cis Met-Thr amide bond. |
| ¹Hα(i) - ¹Hα(i+1) NOE | Indicates proximity of adjacent α-protons. | A strong NOE between Met Hα and Thr Hα would confirm a cis bond. |
| ³J(HNHα) Coupling Constants | Provides information on the φ backbone dihedral angle. | Helps to define the overall backbone conformation around the pseudoproline. |
This table outlines the general application of NMR techniques to pseudoproline-containing peptides.
Computational methods, such as molecular dynamics (MD) simulations and DFT (Density Functional Theory) calculations, complement experimental data by providing models of peptide structure and dynamics. nih.govyoutube.com Peptide structure prediction servers like PEP-FOLD can also be used to generate models of the likely conformations adopted by the peptide. nih.gov These computational approaches can help to rationalize the observed spectroscopic data and provide a more complete picture of the conformational landscape of peptides containing this compound.
X-ray Crystallography of Pseudoproline-Containing Peptide Segments
X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules in the solid state. For peptides containing pseudoproline units, this technique is invaluable for determining the precise bond angles, bond lengths, and the conformation of the amide bond preceding the pseudoproline residue. nih.gov
Detailed research findings from crystallographic studies on related pseudoproline-containing dipeptides reveal a strong tendency to adopt specific conformations. While solution-phase studies often show a preference for a cis-amide bond, the solid-state structure can be influenced by crystal packing forces. core.ac.uk For instance, studies on dipeptides like Cbz-Val-Thr(ΨMe,MePro)-OH have shown a trans-conformation in the crystalline state, which contrasts with the predominantly cis-conformation observed in solution. core.ac.uk However, in the case of Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH, a cis-amide geometry was observed in the crystal structure, highlighting that the nature of the N-terminal protecting group and the stereochemistry can influence the solid-state conformation. core.ac.uk
Although a specific crystal structure for this compound is not publicly available, the data from analogous compounds suggest that the oxazolidine ring significantly constrains the peptide backbone. The puckering of the five-membered pseudoproline ring, typically either a Cγ-endo (down) or Cγ-exo (up) pucker, further defines the local geometry. acs.org These structural parameters are crucial for understanding how pseudoproline insertion pre-organizes the peptide for specific applications, such as facilitating macrocyclization. researchgate.net
| Compound | Amide Bond Conformation (Preceding ΨPro) | Key Torsion Angles (φ, ψ) | Ring Pucker | Reference |
|---|---|---|---|---|
| Cbz-Val-Thr(ΨMe,MePro)-OH | trans | Data not specified | Data not specified | core.ac.uk |
| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | cis | Data not specified | Data not specified | core.ac.uk |
Molecular Dynamics Simulations for Conformational Landscapes
While X-ray crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a peptide's conformational landscape in solution. researchgate.net By simulating the movements of atoms over time, MD can predict the preferred conformations, the flexibility of the peptide chain, and the energetic barriers between different states. researchgate.netnih.gov
Studies on similar pseudoproline systems have shown that the presence of the oxazolidine ring lowers the energy barrier for cis-trans isomerization compared to natural proline, while also increasing the population of the cis isomer. acs.org The solvent environment also plays a significant role; as solvent polarity increases, the population of cis conformers tends to increase for pseudoproline dipeptides. acs.org These computational insights are vital for the rational design of peptides with specific conformational properties. nih.gov
| Dipeptide Type | Solvent | cis-Conformer Population (%) | Predominant Backbone Conformation | Reference |
|---|---|---|---|---|
| Ac-Oxa-NHMe | Low Polarity | ~70% | γ-turn (C7) | acs.org |
| Ac-Oxa-NHMe | High Polarity | >80% | Polyproline II-like (PPII) | acs.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which is highly sensitive to the peptide's conformational arrangement (e.g., α-helix, β-sheet, random coil). nih.govnih.gov
The incorporation of a pseudoproline dipeptide like this compound is expected to induce a distinct CD signal. The primary role of pseudoproline is to act as a β-sheet breaker by introducing a kink in the peptide backbone. wikipedia.orgpeptide.com This disruption of regular secondary structures would be readily detectable by CD spectroscopy. The induced turn is expected to produce a characteristic CD spectrum, which can differ significantly from that of the corresponding peptide with a standard Thr residue.
While specific CD spectra for this compound are not detailed in the literature, the general application of CD to pseudoproline-containing peptides confirms their role as turn-inducers. By comparing the CD spectrum of the modified peptide to that of its unmodified counterpart, researchers can quantify the extent of structural change. This is particularly useful for verifying the desired conformational effect in the design of cyclic peptides or other structurally constrained molecules. researchgate.net However, it is important to note that interpreting CD spectra for non-standard structures like those containing pseudoproline can be complex and may require comparison with computational predictions. researchgate.net
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) | Reference |
|---|---|---|---|
| α-Helix | ~192 | ~208, ~222 | nih.gov |
| β-Sheet | ~195 | ~218 | nih.gov |
| Random Coil | ~212 | ~195 | nih.gov |
| Type I β-Turn | ~205 | ~225 (weak), ~185 | Generic data |
Applications of Fmoc L Met L Thr Psi Me,me Pro Oh in Advanced Peptide and Protein Design
Strategies for Synthesis of "Difficult Sequence" Peptides
The synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by the tendency of the growing peptide chain to aggregate on the solid support. bachem.comluxembourg-bio.com This aggregation, driven by intermolecular hydrogen bonding leading to the formation of secondary structures like β-sheets, can hinder the efficiency of subsequent coupling and deprotection steps. chempep.comwikipedia.orgacs.org Pseudoproline dipeptides, such as Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH, are a key tool to mitigate these issues. bachem.commerckmillipore.com
Enhanced Coupling Efficiency and Reduction of Deletion Products
The incorporation of a pseudoproline moiety introduces a "kink" into the peptide backbone, similar to a natural proline residue. peptide.compeptide.com This structural disruption effectively breaks up the ordered secondary structures that cause aggregation. chempep.comacs.org By preventing the peptide chains from clumping together, the reactive sites remain accessible, leading to more efficient coupling of the next amino acid in the sequence. chempep.commerckmillipore.com This improved coupling efficiency directly translates to a lower incidence of deletion products, which are truncated peptides resulting from failed coupling reactions. merckmillipore.com The result is a crude peptide product of higher purity and yield. wikipedia.orgpeptide.com
Research has shown that the strategic placement of pseudoproline dipeptides can dramatically improve the synthesis of highly aggregated sequences, with some studies reporting a tenfold increase in product yield. merckmillipore.com For optimal results, it is often recommended to space pseudoproline residues approximately 5-6 amino acids apart within the peptide sequence. merckmillipore.com
Improved Solubility of Growing Peptide Chains on Solid Support
By disrupting interchain aggregation, this compound enhances the solvation of the growing peptide chain on the solid support. chempep.comacs.org The improved solubility ensures that the peptide remains in a more extended conformation, allowing for better access of reagents to the reactive N-terminus. This is particularly crucial for long or hydrophobic peptide sequences, which are more prone to aggregation and solubility issues. chempep.comwikipedia.org The enhanced solubility not only facilitates the synthesis on the solid phase but also simplifies the subsequent purification of the cleaved peptide. peptide.compeptide.com
Design and Synthesis of Peptide-Based Ligands and Modulators
The unique properties of this compound extend beyond just improving the technical aspects of peptide synthesis. It is also a valuable tool in the design and creation of novel peptide-based ligands and modulators with specific biological functions. chemimpex.comchemimpex.comchemimpex.com
Exploration of Pharmacological Property Enhancement Strategies
The introduction of pseudoproline dipeptides can influence the pharmacokinetic properties of a peptide. chemimpex.com By modifying the peptide's conformation, it is possible to enhance its stability and bioactivity. chemimpex.comchemimpex.com This makes compounds like this compound valuable in the development of peptide-based therapeutics, where achieving a desirable biological response is paramount. chemimpex.comchemimpex.comchemimpex.com The ability to fine-tune the peptide's structure can lead to improved target specificity and potentially reduced side effects. chemimpex.comchemimpex.com
Development of Conformationally Restricted Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified properties, such as increased stability or oral bioavailability. The pseudoproline unit within this compound acts as a proline isostere, introducing a conformational constraint into the peptide backbone. chempep.com This feature is highly useful in the design of conformationally restricted peptidomimetics. chemimpex.com By locking a portion of the peptide into a specific three-dimensional shape, researchers can investigate the bioactive conformation of a peptide ligand and develop more potent and selective modulators of protein-protein interactions. chemimpex.comresearchgate.net The kink introduced by the pseudoproline can also facilitate the cyclization of peptides, a common strategy for creating more rigid and stable peptidomimetics. peptide.compeptide.comresearchgate.net
Utility in Protein Engineering for Modifying Structure-Function Relationships
The application of this compound is also found in the field of protein engineering. By enabling the synthesis of previously inaccessible or difficult-to-synthesize peptide fragments, this compound allows for the systematic modification of protein structures to study the relationship between their form and function. bachem.comacs.org Researchers can use this tool to introduce specific amino acid changes or conformational breaks within a protein sequence to probe the roles of different domains or to engineer proteins with novel functionalities. chemimpex.comchemimpex.com This capability is instrumental in advancing our understanding of protein biology and in the development of new protein-based technologies. chemimpex.com
Integration into Bioconjugation Methodologies for Peptide-Biomolecule Constructs
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The specific architecture of this compound offers several strategic points for integration into such methodologies. The primary handles for conjugation are the N-terminal amine (once the Fmoc group is removed) and the C-terminal carboxylic acid.
The integration of this pseudopeptide into larger constructs could be achieved through various established ligation chemistries. For instance, the C-terminal carboxyl group can be activated to react with amine functionalities on a target biomolecule, such as a protein or a carrier polymer, to form a stable amide bond. Conversely, after the removal of the temporary Fmoc protecting group, the N-terminal amine becomes available for conjugation.
The key feature of this peptide fragment is the Thr[PSI(Me,Me)Pro] moiety. Pseudoproline dipeptides are known to act as potent structure-disrupting elements. iris-biotech.de They induce a "kink" in the peptide backbone by favoring a cis-amide bond conformation, which disrupts the formation of stable secondary structures like β-sheets that often lead to aggregation. iris-biotech.dechempep.com In the context of bioconjugation, this has significant implications. By incorporating this pseudopeptide, it is possible to improve the solubility and handling of the resulting conjugate, a common challenge in peptide chemistry. bachem.com The purification and modification of peptides in solution are often facilitated by the insertion of pseudoproline units. bachem.com
This intrinsic ability to modulate conformation could be harnessed to control the spatial presentation of the peptide when it is linked to a larger biomolecule, potentially influencing its biological activity or interaction with a target receptor.
Table 1: Potential Bioconjugation Strategies for this compound
| Conjugation Site | Potential Reaction | Target Functional Group on Biomolecule | Resulting Linkage |
| C-Terminus (-COOH) | Carbodiimide-mediated coupling | Amine (-NH2) | Amide |
| N-Terminus (-NH2) | Amide bond formation (with an activated carboxyl group) | Carboxylic Acid (-COOH) | Amide |
| N-Terminus (-NH2) | Reductive amination | Aldehyde/Ketone | Secondary Amine |
| N-Terminus (-NH2) | Thiol-maleimide addition (after functionalization) | Thiol (-SH) | Thioether |
Development of Analytical Probes for Peptide Interaction and Stability Studies
The development of analytical probes is crucial for understanding how peptides interact with biological systems and for assessing their stability. This compound can serve as a foundational scaffold for creating such probes. By attaching reporter molecules—such as fluorescent dyes, radioisotopes, or spin labels—to either the N- or C-terminus, researchers can create tools to monitor peptide localization, binding events, and degradation.
The conformationally constrained nature of the Thr[PSI(Me,Me)Pro] unit is again a critical feature. In peptide interaction studies, a well-defined conformation can lead to higher binding affinity and specificity for a target. By using this pseudopeptide as part of a probe, the inherent "kink" can be used to mimic a specific turn structure found in a natural peptide ligand. This allows for the systematic study of how specific conformations influence molecular recognition.
For stability studies, the pseudoproline moiety itself offers an advantage. Peptides are often susceptible to proteolytic degradation. The non-natural structure of the oxazolidine (B1195125) ring within the pseudoproline can confer enhanced resistance to enzymatic cleavage at that site, prolonging the half-life of the peptide probe in biological media. nih.gov This increased stability is essential for probes designed for in vivo imaging or long-term binding assays.
Furthermore, the methionine (Met) residue in the sequence can be a useful intrinsic probe. The sulfur atom in methionine can be oxidized, and this oxidation can be monitored by mass spectrometry. This allows the peptide to be used as a sensor for oxidative stress in its local environment.
Table 2: Potential Applications as an Analytical Probe
| Probe Type | Reporter Group Attachment | Research Application | Key Feature Utilized |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) at N-terminus | Cellular uptake studies, binding assays | Defined conformation for specific binding |
| Radiolabeled Probe | Radioisotope (e.g., ³H, ¹⁴C) incorporation | Pharmacokinetic studies, receptor occupancy | Enhanced stability from pseudoproline |
| NMR Probe | Isotopic labeling (e.g., ¹³C, ¹⁵N) | Conformational analysis in solution | Pseudoproline-induced turn for structural studies |
| Oxidative Stress Sensor | None (utilizes intrinsic Met residue) | Monitoring reactive oxygen species | Oxidation of methionine's sulfur atom |
Theoretical and Computational Investigations of Fmoc L Met L Thr Psi Me,me Pro Oh and Pseudoproline Containing Systems
Quantum Chemical Characterization of the Pseudoproline Moiety
Quantum chemistry provides fundamental insights into the electronic structure and geometry of molecules, which are crucial for understanding their reactivity and conformational preferences. mdpi.comresearchgate.net For the pseudoproline moiety within Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH, which is an oxazolidine (B1195125) ring, quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for characterizing its properties. iris-biotech.deresearchgate.net
A key aspect of the pseudoproline moiety is the equilibrium between the ring-closed oxazolidine form and the ring-opened imine form. researchgate.net Quantum chemical calculations can elucidate the energetics of this equilibrium, providing insights into the stability of the pseudoproline ring under different conditions. For instance, studies have shown that the ring-opening is influenced by factors such as temperature and pressure, which can be rationalized through computational modeling of the reaction pathway. researchgate.net
Table 1: Representative Quantum Chemical Data for Oxazolidine Ring Systems
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| Ring Pucker Amplitude | 0.35 Å | DFT (B3LYP/6-31G*) | Theoretical Study |
| N-Cα Bond Length | 1.46 Å | DFT (B3LYP/6-31G*) | Theoretical Study |
| C=O Bond Length | 1.23 Å | DFT (B3LYP/6-31G*) | Theoretical Study |
Note: The data in this table is illustrative and based on general findings for oxazolidine systems, not specific to this compound.
Molecular Modeling and Docking Studies of Pseudoproline-Incorporated Peptides
Docking studies are instrumental in predicting how a peptide might bind to a receptor's active site. nih.gov For a pseudoproline-containing peptide, docking algorithms can explore various orientations and conformations of the peptide within the binding pocket of a target protein. The results of such studies can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein complex. The unique geometry imposed by the pseudoproline can lead to novel binding modes that might not be accessible to linear or proline-containing peptides.
Table 2: Common Parameters in Molecular Docking Studies of Peptidomimetics
| Parameter | Description | Relevance |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the peptide and its target. | Lower values indicate stronger binding. |
| RMSD (Å) | Root Mean Square Deviation from a reference conformation. | Measures the accuracy of the docked pose compared to an experimental structure. |
| Hydrogen Bonds | Number and geometry of hydrogen bonds formed at the interface. | Key for specificity and affinity. |
Prediction of Conformational Preferences and Energetic Landscapes
The conformational preferences of a peptide are dictated by its amino acid sequence and the surrounding environment. Computational methods are essential for predicting these preferences and mapping the energetic landscape of different conformations. nih.govnih.gov For peptides containing pseudoproline, these studies are particularly insightful due to the conformational constraints imposed by the cyclic moiety.
The introduction of a pseudoproline residue significantly alters the peptide's Ramachandran plot, restricting the allowable phi (φ) and psi (ψ) dihedral angles of the preceding residue. This leads to a more defined conformational space, often favoring turn structures. bachem.com Computational studies on model dipeptides have shown that the energetic barrier for cis-trans isomerization around the peptide bond preceding the pseudoproline is lowered compared to that of proline, which can have important implications for the peptide's biological activity. bachem.com
The free energy landscape of a peptide provides a comprehensive view of its conformational states and the transitions between them. nih.gov By calculating the potential of mean force along specific reaction coordinates, such as dihedral angles or interatomic distances, researchers can identify the most stable conformations and the energy barriers separating them. For a peptide like this compound, such an analysis would reveal the preferred backbone torsion angles and the puckering of the oxazolidine ring.
Table 3: Predicted Conformational Preferences for Pseudoproline-Containing Dipeptides
| Dipeptide | Preferred Conformation | Dihedral Angles (φ, ψ) | Reference |
|---|---|---|---|
| Xaa-ΨPro | β-turn like | (-60°, 120°) | bachem.com |
| Gly-ΨPro | Extended | (-150°, 150°) | Theoretical Study |
Note: The data is illustrative and based on general findings for pseudoproline dipeptides.
In Silico Screening and Design of Pseudoproline-Enabled Peptide Scaffolds
The unique structural properties of pseudoprolines make them attractive building blocks for the computational design of novel peptide-based therapeutics. nih.govnih.gov In silico screening of virtual peptide libraries containing pseudoproline residues can accelerate the discovery of new lead compounds with desired biological activities. oup.com
Virtual libraries of peptides can be generated by systematically incorporating pseudoproline at different positions within a peptide sequence. nih.gov These libraries can then be screened against a specific biological target using high-throughput docking or other computational methods. This approach allows for the rapid evaluation of a vast number of potential candidates, prioritizing those with the highest predicted binding affinity and specificity. oup.com The inclusion of non-standard amino acids like pseudoproline expands the chemical space that can be explored, increasing the chances of identifying novel and potent inhibitors or modulators of protein-protein interactions. nih.gov
Furthermore, the conformational constraints imposed by pseudoproline can be exploited in the rational design of peptide scaffolds with predefined secondary structures. By strategically placing pseudoproline residues, it is possible to design peptides that adopt stable turn or helical conformations, which are often involved in molecular recognition events. bachem.com This de novo design approach, guided by computational modeling, opens up new avenues for creating peptidomimetics with enhanced stability and biological activity.
Table 4: Key Considerations for In Silico Screening of Pseudoproline-Containing Peptides
| Factor | Description | Importance |
|---|---|---|
| Library Diversity | The range of amino acids and pseudoproline positions included in the virtual library. | Maximizes the exploration of chemical space. |
| Scoring Function | The algorithm used to rank the binding affinity of the peptides to the target. | Accuracy is crucial for identifying true positives. |
| Target Flexibility | Allowing for conformational changes in the target protein upon peptide binding. | Improves the realism of the docking simulation. |
Future Prospects and Interdisciplinary Research Directions for Fmoc L Met L Thr Psi Me,me Pro Oh
Advancements in Automated and High-Throughput Synthesis of Pseudoproline Peptides
The integration of pseudoproline dipeptides into automated synthesis platforms is a key driver for advancing peptide science, enabling the streamlined production of complex and previously inaccessible peptides. chempep.com Fully automated solid-phase peptide synthesis (SPPS), including fast Fmoc synthesis strategies, has been successfully implemented for peptides incorporating pseudoprolines. nih.gov These automated systems, which include technologies like flow peptide chemistry and various commercial synthesizers, enhance efficiency, yield, and purity by providing better control over coupling and deprotection kinetics. mdpi.commerckmillipore.comactivotec.com
Automated synthesizers are compatible with pseudoproline dipeptides, requiring no specialized protocols for their incorporation. chempep.comsigmaaldrich.com This ease of use facilitates high-throughput synthesis, which is crucial for applications like mimotope screening and the generation of peptide libraries. nih.gov The combination of pseudoprolines with advanced high-performance resins in automated workflows further improves the synthesis of hydrophobic or extended sequences. nih.gov
Recent developments in automated flow peptide chemistry have shed light on the behavior of pseudoproline derivatives under elevated temperature and pressure, revealing potential side reactions such as aspartimide formation and the persistence of the oxazolidine (B1195125) ring. mdpi.comresearchgate.net These findings are critical for optimizing automated protocols to maximize the benefits of pseudoproline incorporation while minimizing unwanted by-products.
Table 1: Automated Synthesis Platforms for Pseudoproline-Containing Peptides
| Platform/Technology | Key Features | Advantages for Pseudoproline Synthesis | Reference(s) |
| Batch Synthesizers (e.g., Prelude, Activo-P11) | Capable of parallel synthesis; standard coupling methods. | Straightforward integration of pseudoproline dipeptides without protocol modification; compatible with fast Fmoc chemistry. | nih.govactivotec.com |
| Flow Chemistry Synthesizers | Continuous flow of reagents; precise control over reaction time, temperature, and pressure. | Enables rapid synthesis and optimization; provides insights into reaction kinetics and by-product formation. | mdpi.comresearchgate.net |
| High-Throughput Parallel Synthesizers | Simultaneous synthesis of numerous peptides (e.g., 96-well format). | Facilitates the creation of large peptide libraries for screening and combinatorial applications. | nih.govnih.gov |
| Microwave-Assisted SPPS | Uses microwave irradiation to accelerate coupling and deprotection reactions. | Reduces reaction times and improves efficiency, especially for "difficult sequences" containing pseudoprolines. | nih.govresearchgate.net |
Development of Novel Pseudoproline Isosteres and Their Synthetic Accessibility
While oxazolidine- and thiazolidine-based pseudoprolines are well-established, ongoing research focuses on developing novel isosteres to expand the chemical space and functional diversity of peptides. chempep.comnih.gov These new derivatives aim to fine-tune the stereoelectronic properties of the peptide backbone, offering more precise control over conformation, stability, and biological activity. nih.gov
Future developments include the incorporation of alternative heteroatoms, such as silicon and selenium, to replace the Cγ carbon atom of the proline ring. nih.gov These modifications can modulate the ring pucker and the cis/trans amide bond ratio, providing tools for designing peptidomimetics with improved pharmacokinetic profiles. chempep.com The synthetic accessibility of these novel isosteres is a critical consideration, with efforts focused on developing robust and scalable routes for their preparation. nih.govacs.org Another area of exploration is the creation of acid-stable pseudoprolines, such as those based on 5,5-dimethylproline, which would offer greater versatility in synthetic strategies where the temporary nature of the pseudoproline moiety is not desired. mdpi.com
Table 2: Emerging Pseudoproline Isosteres
| Isostere Class | Heteroatom/Modification | Potential Advantages | Reference(s) |
| Silicon-containing Pseudoprolines | Silicon (Si) | Modulates conformational properties and may enhance metabolic stability. | chempep.comnih.gov |
| Selenium-containing Pseudoprolines | Selenium (Se) | Introduces a unique heteroatom for exploring novel chemical and biological properties. | nih.gov |
| Acid-Stable Pseudoprolines | e.g., 5,5-dimethylproline | Provides a permanent proline-like kink, useful for long-term structural stabilization. | mdpi.com |
| Trifluoromethyl-Pseudoprolines | CF₃ group | Confers unique biophysical features, potentially enhancing proteolytic stability and helicity. | acs.org |
Expansion of Pseudoproline Applications in Combinatorial Peptide Libraries
Combinatorial chemistry has revolutionized drug discovery, and the application of pseudoproline dipeptides in this area holds significant promise. nih.govnih.gov The ability of pseudoprolines to disrupt aggregation is particularly advantageous in the synthesis of large and diverse peptide libraries, where "difficult sequences" are statistically more likely to occur. sigmaaldrich.combachem.com
By preventing inter-chain β-sheet formation, pseudoprolines ensure that each peptide chain on the solid support remains well-solvated and accessible for subsequent reactions, leading to higher quality and more reliable library synthesis. acs.org This is crucial for technologies like phage display, which rely on the high-throughput screening of libraries containing billions of unique sequences. nih.gov
Furthermore, the turn-inducing properties of pseudoprolines can be harnessed to facilitate cyclization reactions within a combinatorial framework. bachem.com This allows for the generation of libraries of cyclic peptides, a class of molecules known for their enhanced stability and bioactivity. The use of pseudoprolines as removable turn inducers enables the synthesis of highly strained cyclic structures that would otherwise be difficult to access. researchgate.net
Advanced Spectroscopic Characterization Techniques for Pseudoproline-Containing Peptides
The conformational effects induced by pseudoproline incorporation necessitate the use of advanced spectroscopic techniques for detailed structural elucidation. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary tools for investigating the structure of these modified peptides in solution. acs.orgnih.govnih.gov
NMR spectroscopy provides residue-specific information, allowing for the direct observation of the cis/trans isomerism of the amide bond preceding the pseudoproline residue. nih.gov Techniques like 1H-1H homonuclear correlated spectroscopy (COSY), total correlated spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY) are used to assign proton signals and determine the local conformation and ring pucker. mdpi.comresearchgate.net
CD spectroscopy offers insights into the global secondary structure of the peptide. acs.org The characteristic "kink" introduced by a pseudoproline disrupts regular secondary structures like α-helices and β-sheets, which can be monitored by changes in the CD spectrum. researchgate.net Comparing the CD spectra of a peptide with and without a pseudoproline allows for a quantitative assessment of its structure-breaking effect. nih.gov Mass spectrometry is also indispensable for monitoring the synthesis and confirming the molecular weight, although the presence of pseudoprolines can sometimes lead to artifacts that require careful interpretation. chempep.commdpi.com
Table 3: Spectroscopic Techniques for Characterizing Pseudoproline Peptides
| Technique | Information Provided | Application to Pseudoproline Peptides | Reference(s) |
| Nuclear Magnetic Resonance (NMR) | Atomic-level 3D structure, cis/trans amide bond ratio, ring pucker, internuclear distances (NOE). | Confirms the presence and conformational impact of the pseudoproline moiety; identifies local structural changes. | mdpi.comnih.govresearchgate.net |
| Circular Dichroism (CD) | Global secondary structure content (α-helix, β-sheet, random coil, turns). | Quantifies the disruption of secondary structures caused by the pseudoproline-induced kink. | acs.orgnih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight verification, sequence confirmation, by-product identification. | Monitors reaction completion during SPPS and validates the final product, though artifacts can occur. | chempep.commdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding and secondary structure. | Complements CD data to provide a more complete picture of peptide secondary structure. | acs.org |
Synergistic Approaches Combining Pseudoproline Technology with Other Peptide Modification Strategies
The true potential of pseudoproline dipeptides may be fully realized when combined with other peptide modification strategies. These synergistic approaches can lead to the creation of highly complex and functional peptidomimetics with tailored properties.
One powerful combination is the use of pseudoprolines with hydrocarbon stapling . acs.orgnih.gov Pseudoprolines can be strategically placed to facilitate the synthesis of long peptide precursors by preventing aggregation. nih.gov Once the full-length peptide is synthesized, the hydrocarbon staple is introduced via ring-closing metathesis to lock the peptide into a stable α-helical conformation, a structure crucial for inhibiting many protein-protein interactions. acs.orgcam.ac.uk This dual approach leverages the synthetic benefits of pseudoprolines and the conformational stability afforded by stapling.
Other synergistic strategies include:
Chemoselective Ligation: Pseudoproline-containing peptide fragments exhibit improved solubility, making them ideal building blocks for convergent synthesis strategies like native chemical ligation. acs.orgpeptide.com
Advanced Resins: Combining pseudoprolines with advanced resin matrices, such as PEG-based resins, enhances solvation and further mitigates aggregation during the synthesis of hydrophobic sequences. chempep.comnih.gov
"Double-Click" Stapling: This two-component approach to peptide cyclization can be combined with pseudoproline-assisted synthesis to create a diverse range of structurally constrained peptides with modular control over their bioactivity. nih.gov
Depsipeptide Technique: The introduction of ester (depsipeptide) bonds is another method to disrupt aggregation. Using this in concert with pseudoprolines offers multiple, orthogonal handles to control peptide conformation and solubility during synthesis. bachem.com
By integrating pseudoproline technology with these and other modification techniques, researchers can push the boundaries of peptide design, creating novel therapeutics and research tools with enhanced stability, potency, and specificity.
Q & A
Q. What is the role of the pseudoproline moiety in Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH during solid-phase peptide synthesis (SPPS)?
The pseudoproline moiety (Thr[PSI(Me,Me)Pro]) acts as a reversible conformational disruptor, reducing peptide chain aggregation by introducing cis-amide bonds. This improves solubility and facilitates elongation of challenging sequences. After synthesis, the oxazolidine ring is cleaved under mild acidic conditions (e.g., TFA) to regenerate Thr and Pro residues. This strategy is critical for synthesizing long or aggregation-prone peptides .
Q. How should researchers handle and store this compound to maintain stability?
- Storage: As a powder, store at -20°C for up to 3 years; in solvent (e.g., DMF), store at -80°C for 1 year. Avoid moisture and repeated freeze-thaw cycles.
- Handling: Use inert atmosphere (argon/nitrogen) during weighing, and employ protective equipment (gloves, goggles) to prevent inhalation or skin contact. Pre-cool solvents to minimize degradation .
Q. What analytical methods are essential for validating the purity and structure of pseudoproline-containing peptides?
- HPLC: Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular weight (±1 Da).
- NMR: ¹H/¹³C NMR verifies oxazolidine ring integrity and absence of epimerization. Compare peaks to literature data for pseudoprolines (e.g., δ 1.2–1.5 ppm for methyl groups) .
Q. How does the pseudoproline strategy compare to other aggregation-mitigation techniques (e.g., backbone modification)?
Pseudoprolines offer reversible, sequence-specific control without permanent backbone alterations. Unlike Dmb or Hmb groups, they do not require orthogonal protection, simplifying synthesis. However, they are limited to Ser/Thr/Val residues and may require optimization of cleavage conditions .
Q. What are the critical steps for incorporating this compound into automated SPPS protocols?
- Coupling: Use 2–4 equivalents of the pseudoproline derivative with HBTU/HOBt activation in DMF.
- Deprotection: Treat with 20% piperidine/DMF (2 × 5 min).
- Cleavage: Use TFA/water/TIS (95:2.5:2.5) for 2–4 hours to hydrolyze the oxazolidine ring. Monitor completion via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing pseudoproline-containing peptides?
Discrepancies often arise from residual oxazolidine ring protons or incomplete cleavage. To address this:
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Compare experimental shifts to computed DFT models for pseudoprolines.
- Use deuterated TFA in cleavage to minimize interference during analysis .
Q. What experimental strategies optimize the synthesis of peptides containing this compound under challenging sequence conditions?
- Hybrid approaches: Combine pseudoprolines with low-temperature (-20°C) synthesis to reduce β-sheet formation.
- Microwave-assisted SPPS: Enhances coupling efficiency for sterically hindered residues.
- In situ monitoring: Use real-time FTIR to detect aggregation and adjust solvent polarity (e.g., add DMSO) .
Q. How can circular dichroism (CD) spectroscopy elucidate the conformational impact of pseudoprolines in peptide backbones?
CD spectra (190–250 nm) reveal changes in secondary structure. For pseudoproline-containing peptides:
- A negative band at ~228 nm indicates cis-amide bonds.
- Compare spectra before/after cleavage to confirm restoration of native conformation.
- Use thermal denaturation studies to assess stability gains .
Q. What computational tools predict the efficacy of pseudoprolines in preventing aggregation for novel peptide sequences?
Q. How do researchers address contradictions in bioactivity data between pseudoproline-containing peptides and their native counterparts?
- Pharmacokinetic profiling: Compare stability in serum (t½) and membrane permeability (PAMPA assay).
- Structural validation: Use X-ray crystallography or cryo-EM to confirm target binding.
- Functional assays: Test cleavage efficiency (e.g., via LC-MS/MS) to ensure complete oxazolidine ring hydrolysis in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
